Validone 7-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Validone 7-phosphate is a cyclitol phosphate that is validone carrying a single monophosphate substituent at position 7. It is a cyclitol phosphate, a triol and a hydroxycyclohexanone. It derives from a validone. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biosynthesis Pathways and Enzymatic Functions
Role in Validamycin A Biosynthesis : The gene valC, encoding an enzyme homologous to 2-epi-5-epi-valiolone kinase, plays a crucial role in the biosynthesis of validamycin A. This gene's inactivation leads to mutants unable to produce validamycin A, indicating its critical function. The enzyme ValC is a type of C7-cyclitol kinase, phosphorylating valienone and validone to their 7-phosphate derivatives, providing insights into the biosynthesis pathways of validamycin A (Minagawa et al., 2007).
Intermediates in Validamycin A Biosynthesis : Various intermediates in the biosynthesis pathway of validamycin A, such as valienone and validone, are processed and specifically incorporated into the final product. The process involves complex transformations, including cyclization, epimerization, dehydration, and amination. These steps suggest a sophisticated biosynthetic pathway involving validone 7-phosphate as a critical intermediate (Dong et al., 2001).
Divergence in Cyclases and Cyclic Products : Sedoheptulose 7-phosphate cyclases, enzymes using sedoheptulose 7-phosphate, generate cyclic precursors for various bioactive natural products, including validamycin. This enzyme class is part of a superfamily of sugar phosphate cyclases, with diverse members generating different cyclic products. This diversity highlights the enzymatic versatility in creating various cyclic structures, including those involving this compound (Asamizu et al., 2012).
Gene Clusters in Validamycin Biosynthesis : Identification of gene clusters responsible for validamycin biosynthesis in Streptomyces hygroscopicus. These clusters involve key enzymes and pathways, such as cyclization of d-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, crucial for validamycin production. Understanding these gene clusters paves the way for a comprehensive analysis of the biosynthetic pathway of validamycin, involving key intermediates like this compound (Yu et al., 2005).
Properties
Molecular Formula |
C7H13O8P |
---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/t3-,5-,6+,7+/m1/s1 |
InChI Key |
TWEGOAYSXFKLRS-UMWONPOSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.